Regioisomeric Structural Scaffold Differentiation: N1-Isopropyl vs. N1-Phenyl Substitution
The target compound (CAS 1250525-78-0, PubChem CID 61266264) is defined by an N1-isopropyl, C3-phenyl substitution pattern on the 4,5-dihydro-1H-pyrazol-5-one scaffold [1]. Its closest regioisomer (CAS 64123-72-4, PubChem CID 10608180) bears an N1-phenyl, C3-isopropyl arrangement [2]. The InChIKey for the target is KDLINXKSDQSVBP-UHFFFAOYSA-N, versus WGLILDVDMWWTCA-UHFFFAOYSA-N for the comparator, confirming they are unique chemical entities [1][2]. Literature on substituted pyrazolones (class-level) demonstrates that substitution at N1 versus C3 directly influences key pharmacological parameters including COX-1/COX-2 selectivity (where N1-phenyl substitution is often critical for anti-inflammatory activity) [3] and N2 hydrogen bond donor capacity for anti-cytotoxic activity in neurodegenerative models [4].
| Evidence Dimension | N1 and C3 substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | N1 = isopropyl (-CH(CH3)2), C3 = phenyl (-C6H5); InChIKey: KDLINXKSDQSVBP-UHFFFAOYSA-N; SMILES: CC(C)N1C(=O)CC(=N1)C2=CC=CC=C2 |
| Comparator Or Baseline | CAS 64123-72-4: N1 = phenyl (-C6H5), C3 = isopropyl (-CH(CH3)2); InChIKey: WGLILDVDMWWTCA-UHFFFAOYSA-N; SMILES: CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2 |
| Quantified Difference | Substituent positions completely reversed; different InChIKey and SMILES; non-interconvertible under standard laboratory conditions without multi-step synthesis |
| Conditions | Comparative analysis of PubChem entries CID 61266264 (target) vs. CID 10608180 (regioisomer) for N1 and C3 atom connectivity |
Why This Matters
For SAR programs, the N1-aryl pharmacophore is a known determinant of biological target engagement in pyrazolones, so selecting the correct regioisomer is essential to avoid misassigned structure-activity data.
- [1] PubChem. Compound Summary for CID 61266264. 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 10608180. 1-phenyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one. National Center for Biotechnology Information. View Source
- [3] Abdelgawad MA, Labib MB, Ali WAM, et al. Design, synthesis, analgesic, anti-inflammatory activity of novel pyrazolones possessing aminosulfonyl pharmacophore as inhibitors of COX-2/5-LOX enzymes. Bioorg Chem. 2018;78:103-114. View Source
- [4] Trippier PC, Benmohamed R, Kirsch DR, Silverman RB. Substituted pyrazolones require N2 hydrogen bond donating ability to protect against cytotoxicity from protein aggregation of mutant superoxide dismutase 1. Bioorg Med Chem Lett. 2021. View Source
